![molecular formula C11H16N2O2S B2946067 1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 927996-19-8](/img/structure/B2946067.png)
1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine, commonly referred to as ESQT, is an organic compound with a wide range of applications in various scientific fields. ESQT has been used in the synthesis of various compounds, as well as in scientific research applications. It is a versatile molecule that has been used in a variety of experiments and research projects.
科学的研究の応用
Rheumatoid Arthritis (RA)
Baricitinib is approved for the treatment of moderate to severe rheumatoid arthritis in adults who have not responded well to other disease-modifying antirheumatic drugs (DMARDs) .
Juvenile Idiopathic Arthritis (JIA)
Studies have investigated the efficacy and safety of baricitinib in children and adolescents with JIA, a type of arthritis that affects individuals under the age of 16 .
Psoriatic Arthritis (PsA)
Psoriatic arthritis is another autoimmune condition characterized by joint inflammation and skin involvement .
Ankylosing Spondylitis (AS)
Baricitinib may have potential in the treatment of ankylosing spondylitis, a type of arthritis that primarily affects the spine .
Systemic Lupus Erythematosus (SLE)
Preliminary studies suggest that baricitinib may have therapeutic potential in systemic lupus erythematosus, a chronic autoimmune disease that can affect multiple organs and systems .
Atopic Dermatitis
There is ongoing research into the use of baricitinib for atopic dermatitis, a chronic inflammatory skin condition characterized by itchy, red, and inflamed skin .
COVID-19
Baricitinib has been investigated as a potential treatment for COVID-19, particularly in combination with other medications. Some studies suggest that it may help reduce inflammation associated with severe cases of COVID-19 .
Alopecia Areata
Baricitinib has shown promise in the treatment of alopecia areata, an autoimmune condition that causes hair loss .
特性
IUPAC Name |
1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-2-16(14,15)13-7-3-4-9-8-10(12)5-6-11(9)13/h5-6,8H,2-4,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSCHLVSAOQFEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。